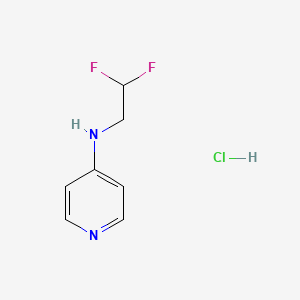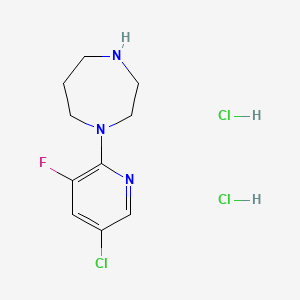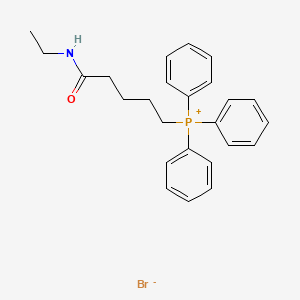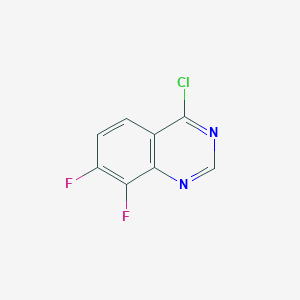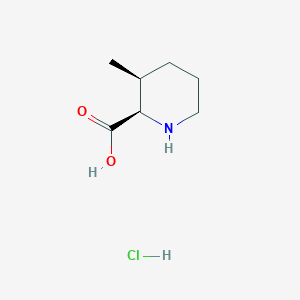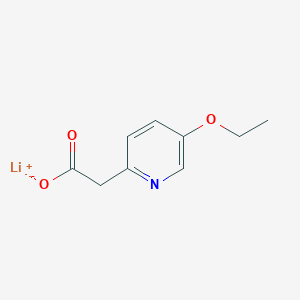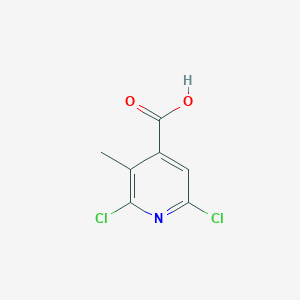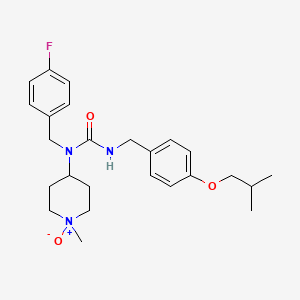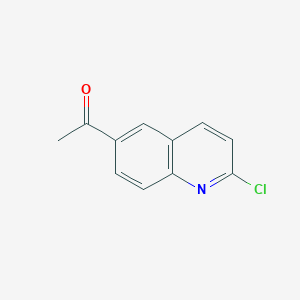
1-(2-Chloroquinolin-6-yl)ethanone
Vue d'ensemble
Description
“1-(2-Chloroquinolin-6-yl)ethanone” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of “1-(2-Chloroquinolin-6-yl)ethanone” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of "1-(2-Chloroquinolin-6-yl)ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroquinolin-6-yl)ethanone” is characterized by a quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroquinolin-6-yl)ethanone” primarily include O-alkylation reactions . In these reactions, alkali metal salts (K, Na, Li) promote N-alkylation whereas silver salts promote O-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroquinolin-6-yl)ethanone” include a molecular weight of 205.64, and a density of 1.283±0.06 g/cm3 .
Applications De Recherche Scientifique
Organic Chemistry
Application
“1-(2-Chloroquinolin-6-yl)ethanone” is used in the synthesis of quinoline derivatives . Quinoline derivatives are known to have interesting biological properties ranging from microbial activity to cytotoxicity . They have also been identified as potential lead compounds in the development of anticancer drugs .
Method of Application
An efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles is reported . The nano-silver catalyst initiates O-alkylation of the amides by heteroalkyl halides . Reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of 1- {1- [2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones .
Results or Outcomes
The O-alkylation reaction took less time (20–45 min) for completion . The effect of solvent and the scope of the reaction have also been investigated .
Antimicrobial Activity
Application
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Method of Application
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Among the tested compounds, 9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
Anticancer Activity
Application
Quinoline derivatives have been identified as potential lead compounds in the development of anticancer drugs . They display potent anticancer activity .
Method of Application
The anticancer activity of quinoline derivatives is often evaluated using in vitro cell culture models . The compounds are tested for their ability to inhibit the proliferation of cancer cells and induce apoptosis .
Results or Outcomes
Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (54) and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (55) displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .
Antidepressant and Anticonvulsant Activity
Application
Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant effects . They are being studied for their potential use in the treatment of neurological disorders .
Method of Application
The antidepressant and anticonvulsant activities of quinoline derivatives are often evaluated using in vivo animal models . The compounds are tested for their ability to alleviate symptoms of depression and prevent seizures .
Results or Outcomes
While specific results vary depending on the exact compound and experimental conditions, many quinoline derivatives have shown promising results in preliminary studies .
Antiviral Activity
Application
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been found to exhibit antiviral activity . They are being studied for their potential use in the treatment of viral infections .
Method of Application
The antiviral activity of quinoline derivatives is often evaluated using in vitro cell culture models . The compounds are tested for their ability to inhibit viral replication .
Results or Outcomes
Anti-inflammatory and Antioxidant Activity
Application
Quinoline derivatives have been found to exhibit anti-inflammatory and antioxidant effects . They are being studied for their potential use in the treatment of inflammatory diseases and conditions associated with oxidative stress .
Method of Application
The anti-inflammatory and antioxidant activities of quinoline derivatives are often evaluated using in vitro and in vivo models . The compounds are tested for their ability to inhibit inflammatory responses and neutralize free radicals .
Safety And Hazards
The safety data sheet for “1-(2-Chloroquinolin-6-yl)ethanone” indicates that it is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been identified as potential lead compounds in the development of anticancer drugs . They have also been used as substituents to impart the desired pharmacological and pharmacokinetic properties to quinolone antibiotics . Therefore, the future directions in the research of “1-(2-Chloroquinolin-6-yl)ethanone” could involve further exploration of its potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .
Propriétés
IUPAC Name |
1-(2-chloroquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMVVIPEADIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroquinolin-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




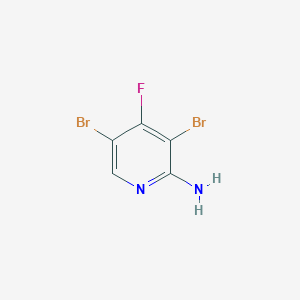
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)
